

A Comparative Guide to Fipravirimat and Other HIV Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Fipravirimat** (GSK3640254) with other key HIV maturation inhibitors, Bevirimat (PA-457) and GSK3532795 (BMS-955176). The data presented is compiled from various preclinical and clinical studies to aid in understanding the comparative potency and resistance profiles of these compounds.

Introduction to HIV Maturation Inhibitors

HIV-1 maturation inhibitors are a class of antiretroviral drugs that target the final step of the viral replication cycle.[1] Unlike other antiretrovirals that inhibit viral enzymes like reverse transcriptase or protease, maturation inhibitors disrupt the proteolytic cleavage of the Gag polyprotein.[1][2] Specifically, they prevent the cleavage of the capsid precursor protein (p25 or CA-SP1) into the mature capsid protein (p24 or CA), a crucial step for the formation of infectious viral particles.[3][4] This unique mechanism of action makes them a valuable tool against multidrug-resistant HIV strains.[1]

Comparative Efficacy of HIV Maturation Inhibitors

The in vitro efficacy of **Fipravirimat**, Bevirimat, and GSK3532795 has been evaluated against wild-type HIV-1 and various strains carrying resistance mutations. The following tables summarize the 50% effective concentration (EC50) values, a measure of drug potency, for each inhibitor.



Inhibitor	HIV-1 Strain	Cell Line	EC50 (nM)	Citation
Fipravirimat (GSK3640254)	Wild-type (Panel of clinical isolates)	PBMCs	9 (mean)	[5][6]
Library of subtype B and C with Gag polymorphisms	-	33 (mean EC90)	[5]	
Bevirimat (PA- 457)	Wild-type	-	~10	[7]
HIV-1-infected H9 lymphocytes	H9	3.5	[8]	
GSK3532795 (BMS-955176)	Resistant to GSK3532795 (A364V mutant)	-	>250	[1][9]

Table 1: In Vitro Efficacy Against Wild-Type and Polymorphic HIV-1 Strains

Resistance Profiles

A critical factor in the development of antiretroviral drugs is their susceptibility to resistance mutations.

- Bevirimat: The clinical development of Bevirimat was halted due to its lack of efficacy against
 naturally occurring polymorphisms in the Gag spacer peptide 1 (SP1) region, particularly
 within the glutamine-valine-threonine (QVT) motif.[10][11] The V362I mutation has also been
 shown to confer strong resistance.[10]
- GSK3532795: This second-generation inhibitor was designed to be effective against
 Bevirimat-resistant strains.[1][12] However, in vitro and clinical studies revealed that
 mutations such as A364V and V362I (often accompanied by secondary mutations) could
 confer resistance to GSK3532795.[1][9][11] Higher rates of gastrointestinal intolerability and
 treatment-emergent resistance to the nucleoside reverse transcriptase inhibitor (NRTI)
 backbone also contributed to the discontinuation of its development.[3]

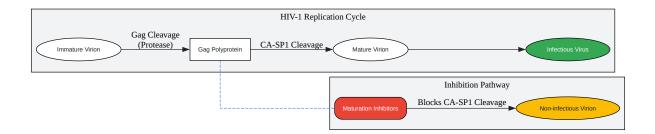


• **Fipravirimat**: As a next-generation maturation inhibitor, **Fipravirimat** demonstrated potent activity against a broad range of HIV-1 strains with Gag polymorphisms.[5][6] Despite its improved profile, the A364V mutation in the Gag region was identified as a primary resistance pathway, which ultimately led to the cessation of its development in 2023.[5][13]

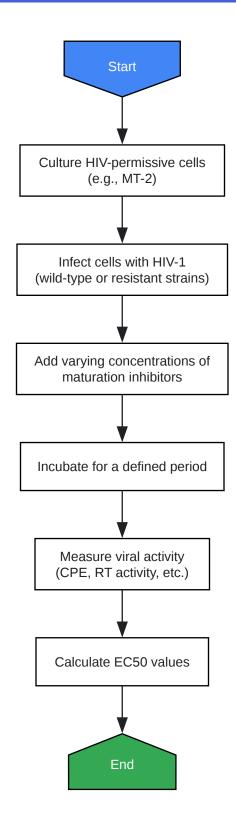
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HIV maturation inhibitors and a typical experimental workflow for evaluating their in vitro efficacy.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study | PLOS One [journals.plos.org]
- 5. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study | PLOS One [journals.plos.org]
- 10. Bevirimat Wikipedia [en.wikipedia.org]
- 11. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. librarysearch.colby.edu [librarysearch.colby.edu]
- 13. Second Generation Inhibitors of HIV-1 Maturation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Fipravirimat and Other HIV Maturation Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860366#comparing-fipravirimat-efficacy-to-other-hiv-maturation-inhibitors]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com